molecular formula C10H7NO2 B3301277 2-Hydroxyquinoline-6-carbaldehyde CAS No. 90800-31-0

2-Hydroxyquinoline-6-carbaldehyde

Cat. No. B3301277
CAS RN: 90800-31-0
M. Wt: 173.17 g/mol
InChI Key: AAPOPNBYYIWIAX-UHFFFAOYSA-N
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Description

2-Hydroxyquinoline-6-carbaldehyde, also known as 8-Hydroxy-2-quinolinecarboxaldehyde, is a heterocyclic building block . It has an empirical formula of C10H7NO2 and a molecular weight of 173.17 . It is used in the preparation of various compounds .


Synthesis Analysis

The synthesis of quinoline derivatives often involves α,β-unsaturated aldehydes, which are versatile building blocks in organic synthesis . For instance, 8-Hydroxy-2-quinolinecarboxaldehyde can be prepared from 2-methylquinolin-8-ol via oxidation using selenium dioxide .


Molecular Structure Analysis

The molecular structure of 2-Hydroxyquinoline-6-carbaldehyde consists of a pyridine ring fused to phenol, with a hydroxyl group attached to position 8 . The central gadolinium (III) ion is nine-coordinated, with a distorted tri-capped-trigonal-prismatic geometry .


Chemical Reactions Analysis

8-Hydroxy-2-quinolinecarboxaldehyde may be used in the preparation of 8-hydroxy-2-quinoline-1-aminopyrene by Schiff-base reaction with 1-aminopyrene . It can also be used in the coupling with 2-hydrazinopyridine .

Scientific Research Applications

Synthesis and Chemical Reactions

Recent research has focused on the synthesis of quinoline ring systems, including 2-hydroxyquinoline-6-carbaldehyde and its analogs. These compounds have been utilized in the construction of fused or binary quinoline-core heterocyclic systems. The synthesis process and the reactions adopted for these compounds are critical in developing new chemical entities (Hamama et al., 2018).

Biological Evaluation and Antioxidant Activities

8-Hydroxyquinoline derivatives have been evaluated for their biological activities. For instance, a study on 8-hydroxyquinoline-derived novel keto-enamine Schiffs bases demonstrated notable antioxidant activities. These compounds represent a new class of potential lead compounds in the field of biology and medicine (Sashidhara et al., 2009).

Coordination with Rare-Earth Metal Ions

The semicarbazone of 8-hydroxyquinoline-2-carbaldehyde has been identified as an effective tetradentate ligand for coordinating rare-earth(III) ions. This highlights its potential application in materials science, particularly in the development of new materials based on rare-earth metals (Albrecht et al., 2005).

Fluorescence and Sensor Applications

8-Hydroxyquinoline-5-carbaldehyde derivatives have been synthesized for use as fluorescent chemosensors. These compounds exhibit sensitivity and selectivity to specific metal ions, such as magnesium, highlighting their potential use in chemical sensing technologies (Jin et al., 2013).

Aggregation-Induced Emission and Ion Sensing

Compounds like 2-hydroxyquinoline-3-carbaldehyde have shown unique aggregation-induced emission enhancement (AIEE) phenomena, which are valuable in material science. Moreover, these compounds have been utilized as selective sensors for ions like fluoride, offering potential applications in environmental monitoring and analytical chemistry (Chakraborty et al., 2018).

Chelating Agents for Metal Ions

8-Hydroxyquinoline derivatives, such as azomethine derivatives, have been synthesized and investigated for their application as analytical reagents. These compounds form intensely colored chelates with metal ions, making them useful in analytical chemistry for detecting and quantifying metal ions (Hata & Uno, 1972).

Mechanism of Action

Compounds containing the 8-hydroxyquinoline (8-HQ) nucleus exhibit a wide range of biological activities, including antimicrobial, anticancer, and antifungal effects . The close proximity of the hydroxyl group to the heterocyclic nitrogen makes 8-hydroxyquinolines good monoprotic bidentate chelating agents, which form four- and six-covalent complexes with a wide range of metal ions .

Safety and Hazards

8-Hydroxy-2-quinolinecarboxaldehyde is classified as causing serious eye damage, skin irritation, and may cause respiratory irritation . It’s recommended to use personal protective equipment as required, avoid breathing dust/fume/gas/mist/vapors/spray, and to handle it only in a well-ventilated area .

Future Directions

Compounds containing the 8-HQ moiety have huge therapeutic value and can act as potential building blocks for various pharmacologically active scaffolds . They can be used to develop potent lead compounds with good efficacy and low toxicity . Therefore, the development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives represents an urgent challenge .

properties

IUPAC Name

2-oxo-1H-quinoline-6-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO2/c12-6-7-1-3-9-8(5-7)2-4-10(13)11-9/h1-6H,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAPOPNBYYIWIAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=O)N2)C=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxyquinoline-6-carbaldehyde

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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